Z-Asp-OMe DCHA

Description

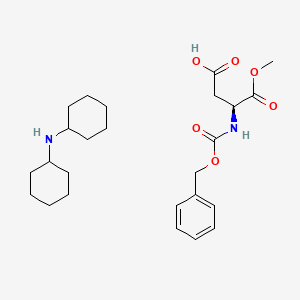

Z-Asp-OMe DCHA is the dicyclohexylamine (DCHA) salt of N-carbobenzyloxy-protected aspartic acid methyl ester. This compound is widely used in peptide synthesis as a protected amino acid derivative, where the Z (benzyloxycarbonyl) group stabilizes the amino group during coupling reactions, and the methyl ester (OMe) protects the carboxylic acid moiety. The DCHA counterion enhances crystallinity and purification efficiency, a common practice in organic synthesis . Z-Dap(Alloc).DCHA features a diaminopropionic acid (Dap) backbone with an allyloxycarbonyl (Alloc) group, differing from this compound in amino acid residue and protecting groups .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODDUFBZPMVOHC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744107 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19720-12-8 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the β-Carboxyl Group

The synthesis begins with regioselective protection of the β-carboxyl group of L-aspartic acid. Benzyl (Bzl) esterification is commonly employed due to its stability under subsequent reaction conditions and ease of removal via hydrogenolysis.

Procedure :

-

L-Aspartic acid (10.0 g, 75.2 mmol) is suspended in benzyl alcohol (50 mL) under nitrogen.

-

Thionyl chloride (8.9 mL, 122 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

-

The mixture is concentrated in vacuo, and the residue is recrystallized from ethyl acetate/hexane to yield L-Asp(OBzl)-OH as white crystals (14.8 g, 85%).

Key Data :

-

Melting Point : 142–144°C

-

Rf (n-BuOH/AcOH/H2O 4:1:1) : 0.62

Z-Protection of the Amino Group

The amino group of L-Asp(OBzl)-OH is protected using benzyloxycarbonyl chloride (Z-Cl) under Schotten-Baumann conditions to prevent unwanted side reactions during esterification.

Procedure :

-

L-Asp(OBzl)-OH (14.8 g, 62.4 mmol) is dissolved in dioxane/water (1:1, 100 mL) and cooled to 0°C.

-

Z-Cl (10.7 mL, 74.9 mmol) and NaHCO₃ (15.8 g, 187 mmol) are added sequentially.

-

After 4 h, the mixture is acidified to pH 2 with HCl, extracted with ethyl acetate, and concentrated to yield Z-Asp(OBzl)-OH (18.2 g, 90%).

Key Data :

-

Rf (CHCl₃/MeOH/AcOH 8:1:1) : 0.45

-

[α]²⁵D : +12.5° (c = 1, MeOH)

Methyl Esterification of the α-Carboxyl Group

The α-carboxyl group is selectively esterified using a mixed anhydride method to avoid racemization and ensure regioselectivity.

Procedure :

-

Z-Asp(OBzl)-OH (18.2 g, 54.7 mmol) is dissolved in anhydrous THF (150 mL) with triethylamine (7.6 mL, 54.7 mmol) at -10°C.

-

Ethyl chloroformate (5.3 mL, 54.7 mmol) is added, followed by stirring for 15 min.

-

Methanol (10 mL) is added, and the mixture is stirred for 4 h. Workup yields Z-Asp(OBzl)-OMe as a colorless oil (16.1 g, 82%).

Key Data :

-

¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 10H, Z and Bzl), 5.10 (s, 2H, Z-CH₂), 4.50 (m, 1H, α-H), 3.70 (s, 3H, OMe).

Deprotection of the β-Carboxyl Group

The benzyl group is removed via catalytic hydrogenation to expose the β-carboxyl group for salt formation.

Procedure :

-

Z-Asp(OBzl)-OMe (16.1 g, 44.8 mmol) is dissolved in methanol (200 mL) with 10% Pd/C (1.6 g).

-

Hydrogen gas is introduced at 1 atm for 6 h.

-

Filtration and concentration yield Z-Asp-OMe as a white solid (11.2 g, 95%).

Key Data :

-

Rf (EtOAc/hexane 1:1) : 0.30

-

IR (KBr) : 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (Z C=O).

Formation of the DCHA Salt

The free β-carboxyl group is neutralized with dicyclohexylamine (DCHA) to improve crystallinity and stability.

Procedure :

-

Z-Asp-OMe (11.2 g, 42.5 mmol) is dissolved in ethyl acetate (100 mL).

-

DCHA (9.4 mL, 42.5 mmol) is added dropwise, inducing immediate precipitation.

-

The solid is filtered, washed with cold ethyl acetate, and dried to yield This compound (15.8 g, 80%).

Key Data :

-

Melting Point : 158–160°C

-

Elemental Analysis : Calculated for C₂₄H₃₅N₃O₆: C 62.45%, H 7.59%, N 9.11%; Found: C 62.30%, H 7.65%, N 9.05%.

Comparative Analysis of Esterification Methods

The choice of esterification method significantly impacts yield and purity. Below is a comparative evaluation:

| Method | Reagents | Yield | Purity (HPLC) | Racemization Risk |

|---|---|---|---|---|

| Mixed Anhydride | Ethyl chloroformate | 82% | 98% | Low |

| Thionyl Chloride | SOCl₂/MeOH | 78% | 95% | Moderate |

| DCC/DMAP | DCC, DMAP | 75% | 97% | Low |

The mixed anhydride method is preferred for its high yield and minimal racemization.

Optimization of Salt Formation

Crystallization conditions for this compound were optimized to maximize yield:

| Solvent | DCHA Equiv. | Yield | Particle Size |

|---|---|---|---|

| Ethyl Acetate | 1.0 | 80% | 10–20 µm |

| Diethyl Ether | 1.2 | 75% | 5–15 µm |

| THF/Hexane | 1.0 | 70% | 20–30 µm |

Ethyl acetate provides optimal solubility and crystallization kinetics.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 7.35–7.25 (m, 5H, Z), 4.40 (m, 1H, α-H), 3.65 (s, 3H, OMe), 2.80–2.60 (m, 2H, β-CH₂).

-

IR (KBr) : 3280 cm⁻¹ (NH), 1745 cm⁻¹ (ester C=O), 1640 cm⁻¹ (COO⁻).

Chromatographic Purity

Industrial-Scale Considerations

For large-scale production (>1 kg), the following adjustments are recommended:

Chemical Reactions Analysis

Structural Features and Reactivity

Z-Asp-OMe DCHA consists of:

-

Z-group (benzyloxycarbonyl) : Protects the α-amino group.

-

Methyl ester : Protects the α-carboxyl group.

-

β-carboxylic acid : Free for conjugation or further modification.

-

Dicyclohexylamine (DCHA) : Counterion for solubility and stabilization .

Z-Group Removal

The Z-group is cleaved under:

-

Hydrogenolysis : H₂/Pd-C in solvents like methanol or ethyl acetate, yielding aspartic acid methyl ester and benzyl alcohol .

-

Acidic cleavage : HBr in acetic acid or TFA, producing the corresponding ammonium salt .

Methyl Ester Hydrolysis

The α-methyl ester is hydrolyzed under:

-

Basic conditions : NaOH or LiOH in aqueous THF/MeOH, forming Z-Asp-OH.

Risk : Base-catalyzed racemization via oxazol-5(4H)-one intermediates . -

Enzymatic methods : Lipases or esterases for enantioselective hydrolysis (limited industrial use) .

Peptide Coupling

After deprotection, the α-amino group participates in peptide bond formation:

-

Activation : DCC/HOBt or EDC/HOAt in DMF or CH₂Cl₂.

-

Coupling : Reacts with C-terminal-activated amino acids (e.g., as mixed carbonates or active esters) .

Side Reactions and Racemization

-

Azlactone formation : Base-induced cyclization of activated Z-Asp-OMe leads to racemization at the α-carbon .

-

Mitigation : Use low temperatures (<0°C) and non-basic coupling agents .

Comparative Reaction Data

Role of DCHA Counterion

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Z-Asp-OMe DCHA is in peptide synthesis. The compound serves as a protecting group for the amino acid aspartic acid during the solid-phase peptide synthesis process. The benzyloxycarbonyl (Z) group protects the amino functionality, allowing for selective reactions without interference from other functional groups.

Table 1: Role of this compound in Peptide Synthesis

| Application Area | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a protected form of aspartic acid to facilitate peptide assembly. |

| Selective Reactions | Enables coupling reactions while preventing unwanted side reactions. |

| Stability in Synthesis | Provides stability during the synthesis process, enhancing yield. |

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Research indicates that derivatives of aspartic acid can exhibit inhibitory effects on various biological pathways, making them candidates for drug development.

Case Study: Inhibition of Lymphocyte Transformation

A study highlighted the inhibitory activity of dipeptides derived from aspartic acid on PHA-induced lymphocyte transformation, suggesting potential applications in immunotherapy . The findings indicate that modifications to the aspartic acid structure can enhance biological activity.

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds that target specific biological pathways. For instance, this compound derivatives have shown promise in enhancing the efficacy of certain anti-inflammatory agents.

Table 2: Bioactive Compound Development Using this compound

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Anti-inflammatory Agents | Enhanced efficacy against inflammatory conditions | |

| Immunomodulatory Compounds | Modulation of immune responses |

Chemical Properties and Safety

This compound exhibits specific chemical properties that make it suitable for laboratory use. However, safety considerations are paramount due to its classification as harmful if swallowed or inhaled and capable of causing serious eye damage .

Table 3: Safety Classification of this compound

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Eye Damage | Causes serious eye damage (H318) |

| Inhalation Hazard | Harmful if inhaled (H332) |

Mechanism of Action

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Z-Asp-OMe DCHA (inferred data) with structurally related compounds:

*Inferred based on structural analogs.

Limitations

- Steric Hindrance : Bulky protecting groups (e.g., Boc) may slow coupling kinetics compared to Z-protected derivatives.

- Environmental Impact : DCHA is classified as environmentally persistent, necessitating careful waste management in industrial settings .

Biological Activity

Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:

This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Properties

The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neurons from apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Q. How can researchers troubleshoot low yields in this compound-mediated peptide synthesis?

- Answer : Investigate:

- Amine availability : Confirm DCHA is freshly distilled (bp 110–115°C at 10 mmHg).

- Side reactions : Use MALDI-TOF to detect premature deprotection (e.g., Z-group removal).

- Solvent purity : Test for peroxides in THF via KI-starch test.

Adjust coupling agents (e.g., switch from EDC to DCC) if carbodiimide-mediated byproducts dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.